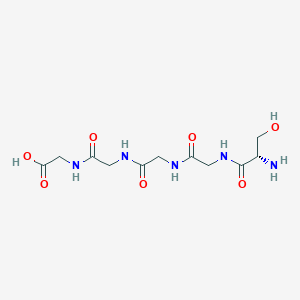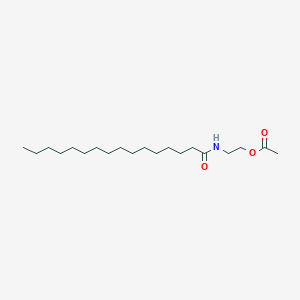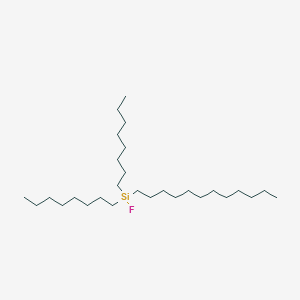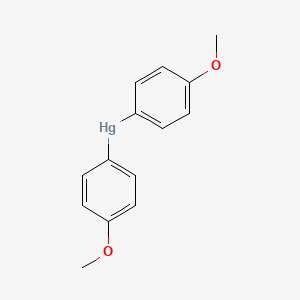
Bis(4-methoxyphenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)mercury typically involves the reaction of 4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of mercury compounds.
化学反応の分析
Types of Reactions
Bis(4-methoxyphenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-methoxyphenyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-methoxyphenyl compounds.
Substitution: The mercury atom can be substituted with other metals or functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium or potassium salts of other metals can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include 4-methoxyphenyl derivatives, elemental mercury, and various mercury salts, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of bis(4-methoxyphenyl)mercury involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
類似化合物との比較
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of mercury.
Bis(4-methoxyphenyl)amine: Contains nitrogen instead of mercury.
Bis(4-methoxyphenyl)silane: Contains silicon instead of mercury.
Uniqueness
Bis(4-methoxyphenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical properties and reactivity compared to its analogs. The mercury atom allows for specific interactions and reactions that are not possible with other elements, making this compound valuable for specialized applications in research and industry.
特性
CAS番号 |
2097-72-5 |
|---|---|
分子式 |
C14H14HgO2 |
分子量 |
414.85 g/mol |
IUPAC名 |
bis(4-methoxyphenyl)mercury |
InChI |
InChI=1S/2C7H7O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*3-6H,1H3; |
InChIキー |
ACXHORXLDXMQKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
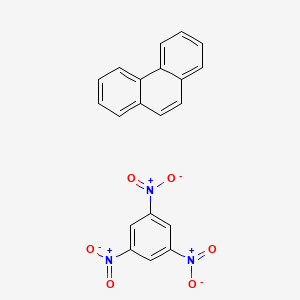


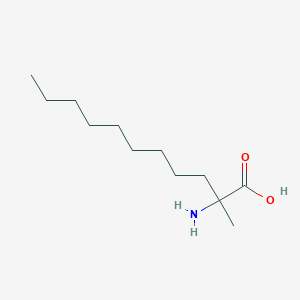
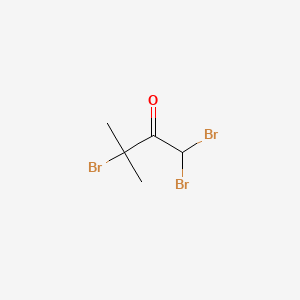
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
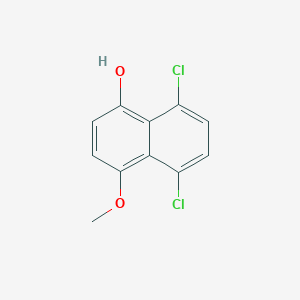
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
